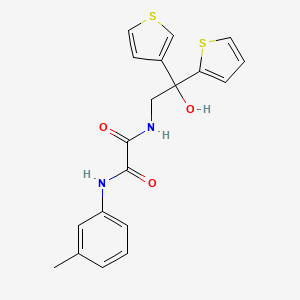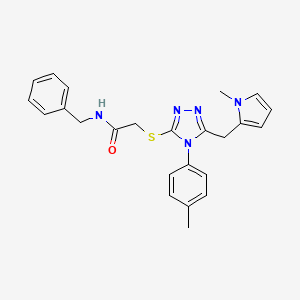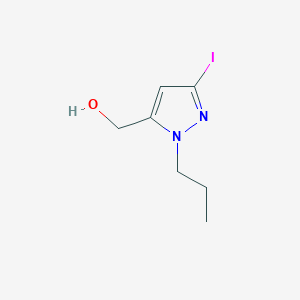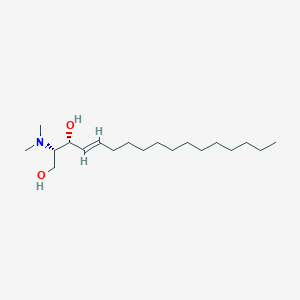![molecular formula C5H11ClN2O2 B2559715 (1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride CAS No. 2343963-90-4](/img/structure/B2559715.png)
(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride” is a compound with the IUPAC name (1S,4R,5S,6S)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride . It has a molecular weight of 167.59 .
Molecular Structure Analysis
The molecule contains a total of 18 bonds, including 10 non-H bonds, 2 five-membered rings, 1 six-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 2 ethers (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Enantiopure Analogues
(1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride: plays a crucial role in the synthesis of enantiopure analogues. Specifically, it serves as a starting material or intermediate for creating compounds with similar structures but different stereochemistry. Researchers often utilize these analogues in drug development, as chirality significantly impacts biological activity and pharmacokinetics .
Bridged Lactam Formation
The compound participates in an intriguing epimerization–lactamization cascade reaction. Under basic conditions, functionalized (2S,4R)-4-aminoproline methyl esters undergo 2-epimerization, followed by intramolecular aminolysis of the (2R)-epimer. This process leads to the formation of bridged lactam intermediates, which can subsequently be transformed into various derivatives of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) .
Biological Activity Exploration
Researchers investigate the biological activity of (1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride and its derivatives. By modifying the compound’s structure, they aim to discover potential therapeutic applications. While specific studies are ongoing, the compound’s unique bicyclic framework makes it an intriguing target for drug discovery .
Medicinal Chemistry
In medicinal chemistry, scientists explore the potential of (1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride as a scaffold for designing novel drugs. Its rigid and chiral structure offers opportunities for developing compounds with improved selectivity and efficacy. Researchers may focus on creating analogues with enhanced binding affinity to specific biological targets .
Catalysis and Asymmetric Synthesis
The compound’s unique bicyclic system can serve as a ligand in asymmetric catalysis. Researchers investigate its ability to promote stereoselective reactions, such as asymmetric hydrogenation or asymmetric allylation. By fine-tuning the ligand structure, they aim to achieve high enantioselectivity in various synthetic transformations .
Materials Science
Materials scientists explore the use of (1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride in designing functional materials. Its chiral and bridged structure may influence properties like solubility, crystallinity, and reactivity. Potential applications include chiral sensors, molecular recognition, and supramolecular assemblies .
Safety and Hazards
Propiedades
IUPAC Name |
(1S,4R,5S,6R)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-4-2-1-3(5(4)9)7-6-2;/h2-9H,1H2;1H/t2-,3+,4+,5-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFTARHSCPQFR-YNURBZMNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1NN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]1NN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2559639.png)

![5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2559644.png)

![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2559646.png)




![Benzo[d][1,3]dioxol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2559655.png)